Cas no 1036732-53-2 (4-(2-bromoethyl)-N,N-dimethylbenzamide)

4-(2-bromoethyl)-N,N-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromoethyl)-N,N-dimethylbenzamide
- EN300-1916054
- SCHEMBL20535215
- 1036732-53-2
-
- Inchi: 1S/C11H14BrNO/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12/h3-6H,7-8H2,1-2H3
- InChI Key: GQHVQFNDNSTEMZ-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC(C(N(C)C)=O)=CC=1
Computed Properties
- Exact Mass: 255.02588g/mol
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.3Ų
4-(2-bromoethyl)-N,N-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916054-0.1g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 0.1g |
$956.0 | 2023-09-17 | ||
Enamine | EN300-1916054-0.05g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 0.05g |
$912.0 | 2023-09-17 | ||
Enamine | EN300-1916054-5.0g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1916054-0.5g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 0.5g |
$1043.0 | 2023-09-17 | ||
Enamine | EN300-1916054-0.25g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 0.25g |
$999.0 | 2023-09-17 | ||
Enamine | EN300-1916054-2.5g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 2.5g |
$2127.0 | 2023-09-17 | ||
Enamine | EN300-1916054-1g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 1g |
$1086.0 | 2023-09-17 | ||
Enamine | EN300-1916054-10.0g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-1916054-1.0g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-1916054-5g |
4-(2-bromoethyl)-N,N-dimethylbenzamide |
1036732-53-2 | 5g |
$3147.0 | 2023-09-17 |
4-(2-bromoethyl)-N,N-dimethylbenzamide Related Literature
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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5. Book reviews
Additional information on 4-(2-bromoethyl)-N,N-dimethylbenzamide
Comprehensive Overview of 4-(2-Bromoethyl)-N,N-Dimethylbenzamide (CAS No. 1036732-53-2)
4-(2-Bromoethyl)-N,N-Dimethylbenzamide (CAS No. 1036732-53-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and versatile reactivity. This compound, characterized by a benzamide core substituted with a dimethylamino group at the para position and a brominated ethyl chain, serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The integration of the bromine atom into the ethyl side chain introduces halogen-based reactivity, enabling its application in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal for constructing complex aromatic frameworks.
The molecular structure of 4-(2-Bromoethyl)-N,N-Dimethylbenzamide is defined by three key components: the aromatic benzene ring, the amide functional group, and the brominated alkyl substituent. The N,N-dimethylation of the amide moiety enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs) or enzyme inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit modulatory effects on ion channels and neurotransmitter systems, particularly in preclinical models of neurological disorders such as epilepsy and Parkinson’s disease.
In terms of synthetic methodology, the preparation of 4-(2-Bromoethyl)-N,N-Dimethylbenzamide typically involves a two-step process: first, the bromination of an ethyl chain followed by its coupling to a dimethylaniline derivative via amidation. Advanced protocols now employ catalytic systems under mild conditions to improve yield and reduce byproduct formation. For instance, microwave-assisted synthesis has been reported to shorten reaction times while maintaining high stereoselectivity. These advancements align with green chemistry principles, emphasizing atom efficiency and solvent sustainability.
One of the most promising applications of this compound lies in its role as a building block for bioactive molecules. Researchers have synthesized analogs by replacing the bromine atom with other heteroatoms (e.g., iodine or trifluoromethoxy groups) to tailor pharmacokinetic profiles. A 2024 study published in *Organic & Biomolecular Chemistry* highlighted its utility in creating dual-action compounds that simultaneously target both inflammatory pathways and oxidative stress mechanisms—key factors in chronic diseases like diabetes mellitus and cardiovascular disorders.
The brominated ethyl side chain also facilitates post-synthetic modifications through nucleophilic substitution reactions. For example, replacing bromine with azido groups enables click chemistry approaches via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing rapid conjugation to polymers or biomolecules. This feature has been exploited in developing stimuli-responsive hydrogels for controlled drug delivery systems, where pH or temperature changes trigger release profiles based on hydrogen bonding interactions between amide groups.
From an analytical perspective, characterization techniques such as NMR spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (LC-MS), and X-ray crystallography are essential for confirming structural integrity. Notably, variable temperature NMR studies have revealed dynamic conformational changes in solution due to rotational freedom around the C–Br bond—a phenomenon critical for understanding solvent-dependent reactivity patterns during catalytic transformations.
Safety assessments conducted under OECD guidelines indicate that while this compound exhibits low acute toxicity in standard models (e.g., rats), prolonged exposure may require further evaluation under chronic toxicity protocols. However, these findings do not detract from its value as a research tool but rather underscore best practices for handling during laboratory-scale experiments.
Looking ahead, ongoing investigations aim to expand its utility beyond traditional applications. For instance, collaborations between academic institutions and biotech firms are exploring its potential as a scaffold for CRISPR-Cas9 delivery vectors through non-covalent interactions between amide hydrogen bonds and nucleic acid backbones. Such innovations could revolutionize gene therapy approaches by improving vector stability within biological environments.
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